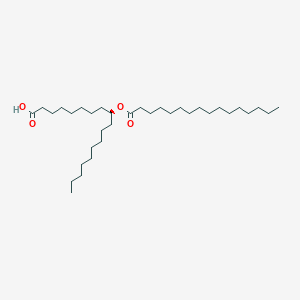

(9S)-9-hexadecanoyloxyoctadecanoic acid

Übersicht

Beschreibung

(9S)-9-hexadecanoyloxyoctadecanoic acid, commonly referred to as (9S)-9-HXD, is a naturally occurring fatty acid found in the human body. It is a component of the phospholipid bilayer and is essential for the proper functioning of cell membranes. It is a key component of the phospholipid bilayer and is involved in a variety of cellular processes, including cell signaling, energy transfer, and nutrient transport. It is also involved in the regulation of gene expression, cell growth, and differentiation. Additionally, (9S)-9-HXD has been found to have anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.

Wissenschaftliche Forschungsanwendungen

Identification in Human Urine

(9S)-9-hexadecanoyloxyoctadecanoic acid, also known as 9,10-epoxyoctadecanoic acid, has been detected in human urine. The study utilized gas chromatography-mass spectrometry for analysis, providing insights into human metabolism and potentially indicating health or disease states (Ulsaker & Teien, 1995).

Anti-Tumor Properties

Research on 9s-hydroxy-octadecadienoic acid (9S-HOD), a related compound, indicates anti-tumor effects in vitro and in vivo. The study explored its impact on acute leukemia HL-60 cells, showing cytotoxicity and apoptosis induction (Li et al., 2016).

Biochemical Reactions with Lewis Acids

Methyl 12,13-epoxyoctadec-9-enoate and methyl 9,10-epoxyoctadec-12-enoate, which are structurally similar to (9S)-9-hexadecanoyloxyoctadecanoic acid, react with boron trifluoride etherate to form mixtures of cyclic and unsaturated acyclic compounds. This highlights its potential use in synthetic organic chemistry (Canonica et al., 1969).

Antibacterial Activity

The ester of 9-octadecanoic acid and hexadecanoic acid, structurally related to (9S)-9-hexadecanoyloxyoctadecanoic acid, exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential use in antibacterial applications (Pu et al., 2010).

Inhibition of Cell Migrations

9S-HODE, a related compound, demonstrated strong inhibition of migration in cultured porcine aortic endothelial cells and human mononuclear cells. This could be relevant in studies of inflammation or cancer metastasis (Pankonin et al., 1988).

Preventive Effects in Mammary Carcinogenesis

9-cis-retinoic acid, a compound with a similar structure, has shown efficacy in reducing tumor incidence and burden in a mammary carcinogenesis model, indicating potential applications in cancer prevention (Anzano et al., 1994).

Eigenschaften

IUPAC Name |

(9S)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9(S)-Pahsa | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)